molecular formula C13H11NO3 B1312726 6-(4-Methoxyphenyl)picolinic acid CAS No. 86696-70-0

6-(4-Methoxyphenyl)picolinic acid

Cat. No.: B1312726
CAS No.: 86696-70-0
M. Wt: 229.23 g/mol
InChI Key: AKGIUKXMBSFGMN-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. It is characterized by the presence of a methoxyphenyl group attached to the sixth position of the picolinic acid structure. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Biochemical Analysis

Biochemical Properties

6-(4-Methoxyphenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with zinc finger proteins, which are involved in various cellular processes, including gene expression and DNA repair. The compound binds to these proteins, altering their structure and function. Additionally, this compound has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of zinc finger proteins, leading to changes in gene expression. Furthermore, it has antiviral properties, inhibiting the entry of viruses such as SARS-CoV-2 and influenza A virus into host cells . This inhibition is achieved by compromising viral membrane integrity and interfering with cellular endocytosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with zinc finger proteins. By binding to these proteins, the compound disrupts their zinc-binding sites, leading to a loss of function. This disruption affects various cellular processes, including viral replication and packaging. Additionally, the compound’s antiviral activity is attributed to its ability to inhibit viral-cellular membrane fusion, preventing the entry of viruses into host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time The compound exhibits stability under various conditions, making it suitable for long-term studiesIn vitro and in vivo studies have shown that the compound maintains its antiviral activity over extended periods, suggesting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiviral activity without significant toxicity. At higher doses, it may cause adverse effects, including toxicity to certain cell types. Studies have shown that a non-toxic dose of 2 mM is effective in reducing viral ribonucleic acid levels in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a metabolite of the amino acid tryptophan through the kynurenine pathway. The compound interacts with enzymes and cofactors involved in this pathway, influencing metabolic flux and metabolite levels. Additionally, it has been shown to modulate the production of reactive nitrogen intermediates in macrophages, enhancing their immune response .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is known to interact with zinc transporters, facilitating its uptake and distribution within cells. This interaction affects its localization and accumulation in specific cellular compartments, influencing its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with zinc finger proteins and other biomolecules, determining its overall function and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)picolinic acid typically involves the reaction of 4-methoxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 4-methoxyphenylboronic acid with 6-bromopicolinic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-(4-hydroxyphenyl)picolinic acid.

    Reduction: Formation of 6-(4-methoxyphenyl)picolinic alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-(4-Methoxyphenyl)picolinic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of catalysts and materials with specific properties

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A simpler derivative without the methoxyphenyl group.

    6-(4-Hydroxyphenyl)picolinic acid: An oxidized form of 6-(4-Methoxyphenyl)picolinic acid.

    6-(4-Aminophenyl)picolinic acid: A derivative with an amino group instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its ability to interact with specific molecular targets and may provide distinct therapeutic advantages compared to other picolinic acid derivatives .

Properties

IUPAC Name

6-(4-methoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGIUKXMBSFGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468678
Record name 6-(4-Methoxyphenyl)picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86696-70-0
Record name 6-(4-Methoxyphenyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86696-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methoxyphenyl)picolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-methoxyphenyl)pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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